
4-(Diphenylamino)butanoic acid
Overview
Description
4-(Diphenylamino)butanoic acid is a carboxylic acid derivative featuring a diphenylamino (-N(C₆H₅)₂) substituent at the fourth position of a butanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Diphenylamino)butanoic acid typically involves the reaction of diphenylamine with butanoic acid derivatives under controlled conditions. One common method is the Aldol condensation reaction, where substituted acetophenones, propiophenones, and 4-(Diphenylamino)benzaldehyde are combined . The reaction conditions often include the use of ethanol as a solvent and a catalyst to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale Aldol condensation reactions, followed by purification processes such as recrystallization to obtain the desired product. The percentage yield of the compounds can vary, with reported yields ranging from 30% to 92% .
Chemical Reactions Analysis
Types of Reactions: 4-(Diphenylamino)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in substitution reactions, where the diphenylamino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and catalysts to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(Diphenylamino)butanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound has shown antimicrobial properties and is investigated for its potential to combat multidrug-resistant organisms.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new drugs and treatments.
Industry: It is used in the production of photorefractive polymers and composites for applications such as data storage, three-dimensional displays, and image amplification.
Mechanism of Action
The mechanism of action of 4-(Diphenylamino)butanoic acid involves its interaction with specific molecular targets and pathways. It can act as a cholinesterase inhibitor and histone deacetylase inhibitor, affecting various biological processes . The compound’s ability to inhibit these enzymes can lead to growth arrest and apoptosis of cancer cells, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
(a) 4-(Dimethylamino)butanoic Acid
- Structure: Replaces diphenylamino with dimethylamino (-N(CH₃)₂).
- Properties : Smaller substituent reduces steric hindrance, increasing solubility in polar solvents. The pKa is ~4.36 due to the electron-donating dimethyl group stabilizing the carboxylate anion .
- Applications : Used in pharmaceutical research (e.g., as a building block for drug candidates) .
(b) 4-(Dibenzylamino)butanoic Acid
- Structure: Substituted with dibenzylamino (-N(CH₂C₆H₅)₂).
- The benzyl groups may enhance lipophilicity .
(c) 4-Acetamidobutanoic Acid
- Structure : Acetamido (-NHCOCH₃) substituent.
- Properties : The amide group introduces hydrogen-bonding capability, influencing crystallinity and bioavailability. Molecular weight: 145.16 g/mol .
Phenoxy-Substituted Butanoic Acids (Auxin Herbicides)
- Examples: MCPB (4-(4-Chloro-2-methylphenoxy)butanoic acid): Herbicidal activity via auxin mimicry. Chlorine and methyl groups enhance receptor binding . 2,4-DB (4-(2,4-Dichlorophenoxy)butanoic acid): Broadleaf herbicide; chlorine atoms increase stability and bioactivity .
- Comparison: Unlike diphenylamino derivatives, phenoxy-substituted analogs are optimized for plant hormone receptor interactions, highlighting substituent-driven functional specialization.
Amino-Substituted Derivatives with Heterocycles
- 4-[(Quinolin-4-yl)amino]butanoic Acid: Structure: Quinoline ring attached via an amino group. Applications: Studied for antimicrobial and anticancer properties; the quinoline moiety enables π-π stacking in molecular interactions .
Physical and Chemical Properties
Compound | Molecular Weight (g/mol) | Melting Point (°C) | pKa | Key Properties |
---|---|---|---|---|
4-(Diphenylamino)butanoic acida | 283.36 (estimated) | N/A | ~4.2b | High steric bulk, low polarity |
4-(Dimethylamino)butanoic acid | 131.17 | 102–104 | 4.36 | High solubility, moderate acidity |
MCPB | 228.67 | N/A | ~3.5c | Herbicidal, chlorinated substituent |
4-Acetamidobutanoic acid | 145.16 | N/A | ~4.8 | Hydrogen-bonding capability |
Notes: aEstimated based on dibenzylamino analog . bPredicted based on dimethylamino analog . cTypical for phenoxy acids .
Biological Activity
Overview
4-(Diphenylamino)butanoic acid, a compound characterized by its diphenylamino group attached to a butanoic acid backbone, has gained attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H17NO2, with a molecular weight of 255.32 g/mol. The structure features a butanoic acid moiety linked to a diphenylamino group, which is pivotal for its biological activity.
1. Antioxidant Activity
Research indicates that derivatives of diphenylamino compounds exhibit significant antioxidant properties. For instance, studies have demonstrated that certain diphenylamino derivatives can scavenge free radicals effectively, surpassing the activity of standard antioxidants like ascorbic acid. This activity is crucial for protecting cells from oxidative stress-related damage.
2. Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various bacterial strains. The compound demonstrated moderate to high efficacy against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | |
Escherichia coli | 64 |
3. Anti-inflammatory Effects
Studies have shown that the compound exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This mechanism could be beneficial in treating conditions characterized by chronic inflammation.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Receptor Modulation : It can modulate receptor activity related to pain and inflammation, contributing to its therapeutic effects.
Case Study 1: Antioxidant Efficacy
A study investigated the antioxidant potential of this compound using DPPH radical scavenging assays. The results indicated that the compound effectively reduced DPPH radicals, highlighting its potential as a natural antioxidant agent.
Case Study 2: Antimicrobial Testing
In another study, the antimicrobial efficacy of the compound was tested against clinical isolates of bacteria. The results showed that it inhibited the growth of pathogenic bacteria significantly, suggesting its potential use in developing new antimicrobial agents.
Q & A
Q. Basic: What are the recommended methods for synthesizing 4-(Diphenylamino)butanoic acid, and how can its purity be validated?
Answer:
Synthesis typically involves coupling diphenylamine to a butanoic acid backbone using nucleophilic substitution or amidation reactions. For example, analogous compounds like 4-(2-Fluorophenyl)-4-oxobutanoic acid are synthesized via substitution reactions with fluorophenyl groups under basic conditions . Post-synthesis, purity can be validated using high-performance liquid chromatography (HPLC) with UV detection, as demonstrated for 4-(3-aminophenyl)butanoic acid (retention time: ~6.5 min under C18 column conditions) . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) should confirm molecular weight (expected ~297.3 g/mol) and structural integrity.
Q. Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound derivatives?
Answer:
SAR studies require systematic modification of substituents on the diphenylamino group or butanoic acid backbone. Kinetic assays, as performed for phenoxybutanoic acid derivatives (e.g., 4-(2-chlorophenoxy)butanoic acid), can evaluate enzymatic interactions . Computational docking using the compound’s InChI code (e.g., derived from 4-(3-aminophenyl)butanoic acid’s InChI: 1S/C10H13NO2...
) helps predict binding affinities . Parallel synthesis of analogs with varying electron-withdrawing/donating groups (e.g., fluorine, methyl) followed by in vitro bioactivity screening is critical for SAR refinement.
Q. Data Contradiction: How should researchers resolve discrepancies in reported biological activities of this compound derivatives across studies?
Answer:
Discrepancies often arise from variations in assay conditions or impurity profiles. Cross-validate results using standardized protocols, such as the EPA DSSTox guidelines for compound handling . For instance, inconsistent neuroprotective effects could be addressed by replicating experiments under controlled oxygen levels and using HPLC-validated samples (>95% purity) . Meta-analyses of structural analogs (e.g., 4-phenylbutanoic acid derivatives) may identify confounding substituent effects .
Q. Analytical Challenge: What chromatographic techniques are optimal for separating this compound from its synthetic byproducts?
Answer:
Reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) is effective, as shown for 4-(3-aminophenyl)butanoic acid . For polar byproducts, hydrophilic interaction liquid chromatography (HILIC) or ion-pair chromatography may improve resolution. Mass-directed purification ensures isolation of the target compound, as applied to boronic acid derivatives like 4-(Diphenylamino)benzeneboronic acid .
Q. Biological Activity: What in vitro models are suitable for evaluating the neuroprotective potential of this compound?
Answer:
Primary neuronal cultures or SH-SY5Y neuroblastoma cells treated with oxidative stressors (e.g., H₂O₂) can model neuroprotection. Precedent exists for 4-(3-aminophenyl)butanoic acid, where cell viability assays (MTT or lactate dehydrogenase) quantified protective effects . Dose-response curves (1–100 µM) and comparison to known neuroprotectants (e.g., riluzole) are recommended.
Q. Pharmacokinetics: How can researchers assess the metabolic stability of this compound in preclinical studies?
Answer:
Use liver microsome assays (human or rodent) to measure metabolic half-life. LC-MS/MS quantifies parent compound depletion over time, as applied to 4-(Dimethylamino)-2-hydroxybutanoic acid . Plasma protein binding assays (equilibrium dialysis) and Caco-2 permeability tests predict oral bioavailability. Stability under physiological pH (e.g., simulated gastric fluid) should also be tested.
Q. Computational Modeling: What molecular descriptors are critical for predicting the reactivity of this compound in silico?
Answer:
Key descriptors include dipole moment, logP (lipophilicity), and HOMO-LUMO gaps. The InChI code-derived 3D structure (e.g., from PubChem data for analogous compounds ) enables density functional theory (DFT) calculations to optimize reaction pathways. Molecular dynamics simulations can model interactions with biological targets, such as enzymes studied in GH3.15 assays .
Q. Stability: What storage conditions are recommended for this compound to prevent degradation?
Answer:
Store lyophilized powder at -20°C in airtight, light-protected containers, as advised for boronic acid derivatives . For solutions, use anhydrous DMSO or ethanol and avoid repeated freeze-thaw cycles. Monitor stability via periodic HPLC analysis, particularly for hydrolytically sensitive analogs like 4-Oxo-4-(tetrahydronaphthalen-1-ylamino)butanoic acid .
Properties
IUPAC Name |
4-(N-phenylanilino)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c18-16(19)12-7-13-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUJAUCPZSQJPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CCCC(=O)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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